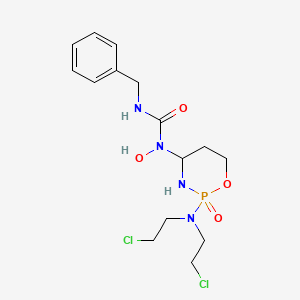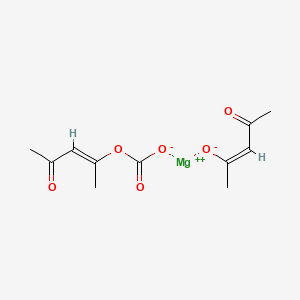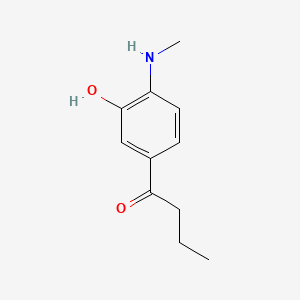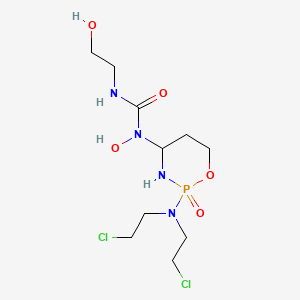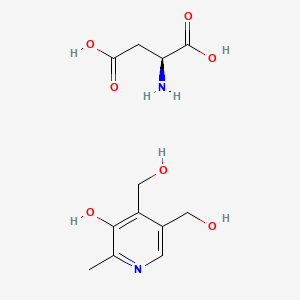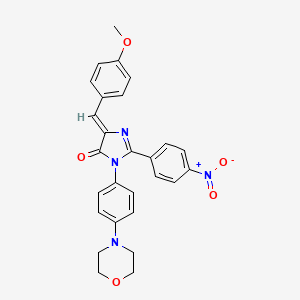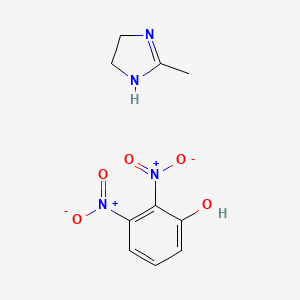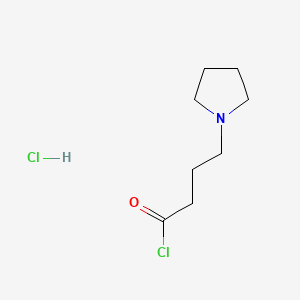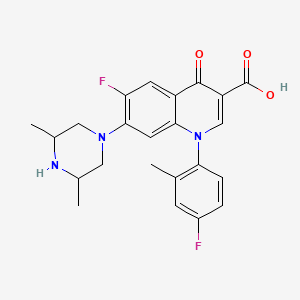
3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(4-fluoro-2-methylphenyl)-1,4-dihydro-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(4-fluoro-2-methylphenyl)-1,4-dihydro-4-oxo- is a complex organic compound that belongs to the quinolone class of chemicals. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial and antiviral agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(4-fluoro-2-methylphenyl)-1,4-dihydro-4-oxo- typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and the use of catalysts to enhance reaction efficiency. Purification steps such as crystallization, distillation, and chromatography would be employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the quinoline core.
Reduction: Reduction reactions may target the carbonyl group, converting it to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinolones in various chemical reactions.
Biology
Biologically, the compound is of interest due to its potential as an antibacterial and antiviral agent. Researchers investigate its interactions with bacterial enzymes and viral proteins to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential to treat infections, inflammation, and other diseases. Clinical trials may be conducted to evaluate their efficacy and safety.
Industry
Industrially, the compound may be used in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(4-fluoro-2-methylphenyl)-1,4-dihydro-4-oxo- involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: Another quinolone with similar antibacterial properties.
Levofloxacin: Known for its broad-spectrum antibacterial activity.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
What sets 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(4-fluoro-2-methylphenyl)-1,4-dihydro-4-oxo- apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinolones.
Propriétés
Numéro CAS |
164662-49-1 |
|---|---|
Formule moléculaire |
C23H23F2N3O3 |
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-1-(4-fluoro-2-methylphenyl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H23F2N3O3/c1-12-6-15(24)4-5-19(12)28-11-17(23(30)31)22(29)16-7-18(25)21(8-20(16)28)27-9-13(2)26-14(3)10-27/h4-8,11,13-14,26H,9-10H2,1-3H3,(H,30,31) |
Clé InChI |
YXOXXCCLXWLWBV-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



